molecular formula C13H14F3NO B7787466 (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one

Cat. No.: B7787466
M. Wt: 257.25 g/mol
InChI Key: YAXJIMUPTRNSNK-UHFFFAOYSA-N
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Description

(E)-3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one is an α,β-unsaturated ketone derivative featuring a dimethylamino group at the β-position and a 3-(trifluoromethyl)phenyl substituent at the carbonyl carbon. The (E)-stereochemistry denotes the trans configuration of the double bond, which influences its reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability in drug candidates.

Properties

IUPAC Name

3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJIMUPTRNSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)chalcone.

    Amination: The intermediate is then subjected to amination using dimethylamine under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analog: 3-(Dimethylamino)-1-(2-Thienyl)-2-buten-1-one

Below is a detailed comparison:

Table 1: Comparative Properties
Property (E)-3-(Dimethylamino)-1-[3-(Trifluoromethyl)phenyl]-2-buten-1-one (Hypothetical) 3-(Dimethylamino)-1-(2-Thienyl)-2-buten-1-one
Molecular Formula C13H14F3NO (predicted) C10H13NOS
Molar Mass ~281.26 g/mol 195.28 g/mol
Substituent 3-(Trifluoromethyl)phenyl 2-Thienyl
Melting Point Not reported (likely higher due to CF3 rigidity) 94–96°C
Boiling Point Not reported (predicted >300°C) 281.7±36.0°C (predicted)
pKa Lower (speculative; CF3 enhances acidity) 5.60±0.70 (predicted)
Applications Potential kinase inhibitors, agrochemicals Organic synthesis intermediates, heterocyclic chemistry
Key Differences

Electronic Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing, reducing electron density at the carbonyl carbon and increasing electrophilicity.

Physicochemical Properties :

  • The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5 predicted), enhancing membrane permeability compared to the thienyl analog (logP ~1.8–2.2).
  • The melting point of the target compound is expected to be higher due to stronger dipole-dipole interactions from the CF3 group.

Reactivity :

  • The α,β-unsaturated ketone moiety in both compounds undergoes Michael addition or nucleophilic attack. However, the CF3 group may accelerate reactions at the β-carbon due to its electron-withdrawing nature.

Safety and Handling :

  • The thienyl analog is classified as an irritant . The target compound may pose similar or greater hazards due to its higher reactivity, though specific data are unavailable.

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